molecular formula C12H22N2O2 B12954477 tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Cat. No.: B12954477
M. Wt: 226.32 g/mol
InChI Key: IHTTXKKKRHFNJF-UWVGGRQHSA-N
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Description

tert-Butyl (1S,5S)-3,6-diazabicyclo[322]nonane-3-carboxylate is a bicyclic compound that features a unique diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the enantioselective construction of the diazabicyclo scaffold. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a ligand in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with activity against specific diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for incorporation into polymers and other materials with specialized properties .

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is unique due to its specific stereochemistry and the presence of the diazabicyclo structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1

InChI Key

IHTTXKKKRHFNJF-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)NC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2

Origin of Product

United States

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